4-(2-Phenylethenyl)pyridazine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(2-phenylethenyl)pyridazine |
InChI |
InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-14-10-12/h1-10H |
InChI Key |
WHUUTUUXTSPPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=NC=C2 |
Origin of Product |
United States |
Significance of Pyridazine Containing Organic Compounds in Contemporary Research
The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a foundational scaffold in numerous areas of science. researchgate.net Its derivatives are subjects of intense study due to their diverse and significant biological activities and their applications in materials science. researchgate.netresearchgate.net
In the realm of medicinal chemistry, pyridazine derivatives are invaluable, demonstrating a wide spectrum of pharmacological properties. scholarsresearchlibrary.com These compounds have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, and antihypertensive agents. researchgate.net The unique electronic properties conferred by the two adjacent nitrogen atoms allow for a variety of intermolecular interactions, making pyridazine-based molecules effective scaffolds for drug design. scholarsresearchlibrary.comresearchgate.net For instance, the psychotropic drug Minaprine, used as an antidepressant, features a 3-aminopyridazine (B1208633) unit. scholarsresearchlibrary.com
Beyond medicine, pyridazine derivatives are crucial in agricultural science, where they have been developed as herbicides and plant growth regulators. researchgate.netscholarsresearchlibrary.com In the field of materials science, the electron-deficient nature of the pyridazine ring makes it an attractive component for creating novel materials with specific optoelectronic properties. lookchem.comresearchgate.net Researchers have explored their use in developing organic semiconductors, fluorescent probes, and corrosion inhibitors for metals. lookchem.comtandfonline.comliberty.edu The ability of the pyridazine core to be readily functionalized allows chemists to fine-tune the electronic and physical properties of the resulting materials for applications in devices like organic light-emitting diodes (OLEDs). liberty.eduresearchgate.net
Role of the Phenylethenyl Moiety in π Conjugated Systems
The phenylethenyl group, commonly known as a styryl group, is a critical component in the design of π-conjugated systems. rsc.org A conjugated system is characterized by alternating single and multiple bonds, which allows for the delocalization of π-electrons across multiple atoms. libretexts.orgwikipedia.org This delocalization is a key factor in determining the electronic and photophysical properties of a molecule, often leading to increased stability and unique optical behaviors. libretexts.org
The styryl moiety, consisting of a vinyl group attached to a phenyl ring, extends the π-conjugation of the molecule it is attached to. This extension has profound effects:
Electronic Properties: It narrows the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. researchgate.net This reduction in the energy gap means that less energy is required to excite an electron to a higher energy state, which directly influences the molecule's absorption and emission of light. researchgate.net
Photophysical Properties: The presence of a styryl group often results in a bathochromic (red) shift in the molecule's absorption and fluorescence spectra. researchgate.netacs.org This means the molecule absorbs and emits light at longer wavelengths. Many styryl-substituted compounds are highly fluorescent and are investigated as fluorophores, fluorescent probes, and components in optoelectronic devices. lookchem.commdpi.com
The combination of a donor group and an acceptor group within a π-conjugated system, known as a push-pull system, can further enhance these properties, leading to applications in non-linear optics and as sensors. mdpi.comdiva-portal.org
Overview of Academic Research Trajectories for Styryl Substituted Heterocycles
Direct Phenylethenylation of Pyridazine (B1198779) Cores
This approach focuses on creating the target molecule by forming a carbon-carbon bond between a pyridazine ring and a phenylethenyl (or styryl) group. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, while condensation reactions offer pathways to related pyridazinone structures.
Palladium-Catalyzed Cross-Coupling Reactions for Styryl Incorporation
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming C-C bonds, and they have been effectively employed for the synthesis of styrylpyridazines. mdpi.com These methods typically involve the reaction of a halogenated pyridazine with a styryl-containing organometallic reagent, or vice versa, in the presence of a palladium catalyst and a suitable ligand.
One of the most prominent methods is the Suzuki-Miyaura cross-coupling. This reaction has been utilized for the synthesis of 3,6-bis(styryl)pyridazines. researchgate.net The general scheme involves coupling a dihalopyridazine with a styrylboronic acid or its ester derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and stereoselectivity, typically favoring the (E)-isomer.
Another relevant method is the Heck reaction, which couples a vinyl compound with an aryl halide. In this context, it can be adapted to couple a halopyridazine with styrene (B11656). The reaction conditions are optimized to ensure regioselective arylation and control over the product distribution. rsc.org
Table 1: Examples of Palladium-Catalyzed Synthesis of Styrylpyridazines
| Reaction Type | Pyridazine Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
| Suzuki-Miyaura | 3,6-Dichloropyridazine | (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₄ | 3,6-Bis((E)-2-phenylethenyl)pyridazine | researchgate.net |
| Heck Reaction | 4-Iodopyridazine | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | 4-((E)-2-Phenylethenyl)pyridazine | N/A |
This table presents illustrative examples based on established palladium-catalyzed methodologies.
Knoevenagel Condensation Approaches for Phenylethenyl-Pyridazinone Derivatives
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comaklectures.com This reaction, often followed by spontaneous dehydration, is a classic method for forming carbon-carbon double bonds. sigmaaldrich.com
In the context of pyridazine chemistry, the Knoevenagel condensation is particularly useful for synthesizing phenylethenyl-pyridazinone derivatives. The strategy involves the condensation of a pyridazinone derivative bearing an active methyl or methylene group at the target position with benzaldehyde. The basic catalyst, which can range from simple amines like piperidine (B6355638) to inorganic bases, facilitates the deprotonation of the active methylene compound, which then attacks the carbonyl carbon of benzaldehyde. niscpr.res.in Subsequent elimination of a water molecule yields the desired phenylethenyl-substituted pyridazinone. This approach has been successfully used to prepare compounds such as 6-methyl-4-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. acs.org
Table 2: Knoevenagel Condensation for Phenylethenyl-Pyridazinones
| Pyridazinone Substrate | Carbonyl Compound | Catalyst | Product | Reference |
| 6-Methyl-3(2H)-pyridazinone with active C4-H | Benzaldehyde | Piperidine/Acetic Acid | 6-Methyl-4-(2-phenylethenyl)pyridazin-3(2H)-one | acs.org |
| (3-Oxo-2,3-dihydropyridazin-4-yl)acetonitrile | Benzaldehyde | Boric Acid | 2-(3-Oxo-2,3-dihydropyridazin-4-yl)-3-phenylacrylonitrile | mdpi.com |
This table illustrates the application of the Knoevenagel condensation for synthesizing pyridazinone derivatives.
Pyridazine Ring Formation Strategies Incorporating Phenylethenyl Moieties
An alternative and powerful approach to synthesizing 4-(2-phenylethenyl)pyridazine and its analogues involves constructing the pyridazine ring from acyclic precursors that already contain the phenylethenyl group. This strategy allows for the creation of highly substituted and complex pyridazine systems.
[4+2] Annulation and Cyclization Reactions
[4+2] Annulation, or cycloaddition, reactions are a cornerstone of heterocyclic synthesis. These reactions involve the combination of a four-atom component (diene or equivalent) with a two-atom component (dienophile or equivalent) to form a six-membered ring. For pyridazine synthesis, this typically involves a 1,2-diaza-diene reacting with an alkyne or an electron-rich alkene, or an inverse-electron-demand Diels-Alder reaction where a 1,2,4,5-tetrazine (B1199680) (as the diene component) reacts with an alkene. organic-chemistry.org
To synthesize phenylethenyl-substituted pyridazines, one of the reactants must contain the phenylethenyl moiety. For example, a [4+2] cyclocondensation can be achieved between a γ-alkynone and hydrazine (B178648). researchgate.net If the starting γ-alkynone contains a phenylethenyl group, this will be incorporated into the final pyridazine product. Similarly, aza-Diels-Alder reactions can be employed using a phenylethenyl-substituted dienophile. organic-chemistry.org
Multicomponent Reaction Approaches for Highly Substituted Pyridazines
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that incorporates structural features from each starting material. fu-berlin.denih.gov MCRs are valued for their convergence, atom economy, and ability to rapidly generate molecular diversity. nih.gov
For the synthesis of highly substituted pyridazines, MCRs can be designed to incorporate a phenylethenyl group by using a phenylethenyl-containing building block as one of the components. For instance, cinnamaldehyde (B126680), which is a readily available compound containing a phenylethenyl group, can serve as a key starting material. A multicomponent cascade reaction could involve the initial reaction of cinnamaldehyde with an amine and an active methylene compound, followed by cyclization with a hydrazine source to form a highly substituted dihydropyridazine (B8628806) or pyridazine ring. Such strategies have been described for the preparation of various heterocyclic systems and can be adapted for pyridazine synthesis. researchgate.netlookchemmall.com
Derivatization and Structural Modification of this compound Frameworks
Once the core this compound framework is synthesized, its structure can be further modified to create a library of analogues. Derivatization involves the chemical transformation of functional groups present in the molecule. researchgate.net The this compound scaffold offers several sites for such modifications, including the pyridazine ring nitrogens, any substituents on the pyridazine or phenyl rings, and the ethenyl bridge itself.
The reactivity of the ethenyl linker is characteristic of alkenes, making it susceptible to various transformations. evitachem.com For instance, the double bond can undergo reactions such as hydrogenation to yield the saturated 4-(2-phenylethyl)pyridazine (B14656089) analogue. Another documented reaction is the [2+2] cross-photodimerization, where irradiation of 4-(2-phenylethenyl)pyridine in the presence of another monomer can lead to the formation of a cyclobutane ring. pku.edu.cn This demonstrates the potential to use the ethenyl bridge as a handle for constructing more complex architectures.
Furthermore, if the pyridazine or phenyl rings contain functional groups like hydroxyl, amino, or carboxyl groups, these can be modified using standard derivatization techniques such as acylation, alkylation, or silylation to modulate the compound's properties. mdpi.comsigmaaldrich.com
Functional Group Transformations on the Pyridazine Ring System
Functionalization of the pyridazine ring in molecules containing a phenylethenyl substituent is a key strategy to modulate their physicochemical and biological properties. A notable example involves the transformation of a pyridazinone precursor to introduce new substituents.
Research has demonstrated the synthesis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one from (E)-6-styryl-4,5-dihydropyridazin-3(2H)-one. iucr.org This transformation is achieved through a condensation reaction with 2,6-dichlorobenzaldehyde (B137635) in the presence of a base. The reaction proceeds via reflux in ethanol (B145695) with sodium ethanoate, followed by acidification. iucr.org This method highlights a pathway to introduce complex arylmethyl groups onto the pyridazine ring, starting from a styryl-substituted pyridazinone core. The resulting product, a pyridazinone derivative, maintains the (E)-configuration of the styryl group and incorporates the dichlorobenzyl moiety at the 4-position of the ring. iucr.org
Table 1: Synthesis of a Functionalized Pyridazinone Derivative
| Starting Material | Reagent | Conditions | Product |
|---|
Stereoselective Synthesis of (E)- and (Z)-Phenylethenyl Isomers
Aldol-Type Condensation for (E)-Isomer Synthesis
A common strategy for establishing the C=C double bond with high (E)-selectivity is through condensation reactions. For instance, the synthesis of related heterocyclic systems, such as 3-(2-phenylethenyl)tetrahydroisoxazolo[4,3-c]pyridin-4-one, has been achieved via an aldol-type reaction of the corresponding 3-methyl substituted precursor with benzaldehyde. beilstein-journals.org This reaction, using LDA-TMEDA as a base, yields the condensation product with the newly formed alkene bond exclusively in the (E)-configuration, as confirmed by a large proton NMR coupling constant (3JCH=CH = 16.5 Hz). beilstein-journals.org This demonstrates that condensation methodologies can be highly stereoselective for the (E)-isomer. The synthesis of (E)-6-styryl-4,5-dihydropyridazin-3(2H)-one, a precursor for further functionalization, also points to the existence of stereoselective methods for creating the (E)-double bond on the pyridazine framework. iucr.org
Photoisomerization for (E) and (Z) Interconversion
Photoisomerization provides a powerful tool for the interconversion of (E) and (Z) isomers. While direct studies on this compound are limited, research on the closely related 4-styrylpyridine (B85998) is instructive. Irradiation of the (Z)-isomer of 4-styrylpyridine can lead to its conversion to the (E)-isomer. researchgate.net Furthermore, unidirectional photoisomerization from the cis to the trans form has been observed for 4-styrylpyridine within an iron(II) complex upon excitation with visible light. unige.ch This process occurs quantitatively in the solid state and demonstrates that light can be used as a reagent to control the stereochemistry of the ethenyl bridge. unige.ch A catalytic amount of acid has also been shown to play a crucial role in promoting the [2+2] photocyclization reactions between (Z)- and (E)-4-styrylpyridines, indicating that the reactivity of each isomer can be selectively harnessed. researchgate.net These findings suggest that photochemical methods are a viable and key strategy for the stereoselective synthesis or enrichment of either the (E) or (Z) isomer of this compound.
Table 2: Stereoselective Synthesis Approaches
| Desired Isomer | Method | Key Features | Example System | Citation |
|---|---|---|---|---|
| (E) | Aldol-Type Condensation | High diastereoselectivity, formation of a stable isomer. | 3-(2-phenylethenyl)tetrahydroisoxazolo[4,3-c]pyridin-4-one | beilstein-journals.org |
Quantum Chemical Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
No specific studies detailing the DFT-optimized molecular geometry or electronic properties of this compound were found. Such a study would typically involve calculations using functionals like B3LYP to determine bond lengths, bond angles, and dihedral angles of the molecule's ground state.
Reactivity Site Prediction using Average Localized Ionization Energy (ALIE), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG)
No literature was identified that applies ALIE, ELF, LOL, or RDG analyses to predict the reactive sites of this compound. These methods are used to visualize and understand chemical bonding and non-covalent interactions, which are key to predicting how the molecule will interact. researchgate.netresearchgate.net
Spectroscopic Property Simulation and Interpretation
Prediction of UV-Vis Absorption and Fluorescence Emission Spectra
There are no available Time-Dependent DFT (TD-DFT) or other computational studies that predict the UV-Vis absorption and fluorescence emission spectra for this compound. These simulations provide insights into the electronic excitation energies and photophysical properties of a compound. researchgate.netrespectprogram.org
Vibrational Spectroscopy Analysis and Assignment of Modes
Computational studies simulating the infrared (IR) or Raman spectra of this compound and assigning the vibrational modes to specific molecular motions have not been found. This analysis helps in the interpretation of experimental spectroscopic data.
Crystal Structure Analysis and Intermolecular Interactions
The three-dimensional architecture of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For derivatives of this compound, X-ray crystallography coupled with computational analyses provides profound insights into their crystal packing and the specific interactions that stabilize the lattice. These investigations are crucial for understanding the structure-property relationships of these materials.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into contributions from various types of intermolecular contacts. Studies on several derivatives of this compound have utilized this method to elucidate the nature and relative importance of different interactions.
For instance, in the crystal structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, Hirshfeld surface analysis revealed that H···H contacts account for the largest portion of the crystal packing, contributing 37.9%. iucr.orgresearchgate.net This is followed by C···H/H···C contacts at 18.7%, Cl···H/H···Cl contacts at 16.4%, and Cl···C/C···Cl contacts at 6.7%. iucr.orgresearchgate.net These figures highlight the significance of van der Waals forces and weaker hydrogen-bonding interactions in the supramolecular assembly. Similarly, the analysis of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one showed that H···H (31.4%), Cl···H/H···Cl (19.9%), and C···H/H···C (19%) contacts are the most significant contributors to the crystal packing. nih.gov
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Various this compound Derivatives
| Compound | H···H (%) | C···H/H···C (%) | Cl···H/H···Cl (%) | Cl···C/C···Cl (%) | O···H/H···O (%) | Other (%) | Reference |
| 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one | 37.9 | 18.7 | 16.4 | 6.7 | 6.5 | 13.8 | iucr.orgresearchgate.net |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | 31.4 | 19.0 | 19.9 | - | - | 30.7 | nih.gov |
| (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate | 33.0 | - | - | - | - | 67.0 | iucr.org |
| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | 36.5 | 15.4 | 11.2 | - | 18.6 | 18.3 | researchgate.net |
| 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | 48.2 | 29.9 | - | - | 8.9 | 13.0 | researchgate.net |
| Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate | 34.4 | 21.3 | - | - | 16.5 | 27.8 | researchgate.net |
Computational modeling, based on high-resolution X-ray diffraction data, is instrumental in identifying and characterizing the specific non-covalent interactions that direct the self-assembly of molecules in the solid state. rsc.orgrsc.org For this compound derivatives, these models reveal a network of hydrogen bonds and π-stacking interactions that define the crystal packing. omu.edu.trugr.esgoogle.com.triucr.org
Hydrogen Bonding: In many pyridazinone derivatives containing the phenylethenyl moiety, classical hydrogen bonds play a primary role in forming robust supramolecular synthons. For example, in the crystal of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, pairs of molecules are linked by N—H···O hydrogen bonds to form centrosymmetric inversion dimers, creating a stable R₂²(8) ring motif. iucr.orgresearchgate.net This dimeric structure is a common feature in related pyridazinone compounds. nih.govresearchgate.net
Beyond this primary interaction, weaker C—H···O and C—H···Cl hydrogen bonds further stabilize the crystal lattice, linking the primary dimers into more extended one-, two-, or three-dimensional networks. iucr.orgnih.goviucr.org The presence and geometry of these weaker interactions are often confirmed by short contact distances observed in the crystal structure and visualized using Hirshfeld surface analysis. iucr.orgiucr.org In some structures, water molecules are incorporated into the lattice, participating in an extended hydrogen-bonding network involving O—H···O and O—H···Cl interactions. iucr.org
π-Stacking Interactions: Aromatic π-stacking is another critical interaction governing the solid-state architecture of these planar, aromatic-rich molecules. researchgate.netmdpi.com In the crystal packing of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, π–π stacking interactions are observed between the pyridazine rings of adjacent dimers. researchgate.net The centroid-to-centroid distance between these interacting rings is a key parameter used to quantify the strength and nature of the stacking. For example, in one derivative, a centroid-to-centroid distance of 3.501 (9) Å was reported between rings involved in the dimer formation. researchgate.net
Applications of 4 2 Phenylethenyl Pyridazine Derivatives in Advanced Materials Science
Luminescent Materials with Aggregation-Induced Emission (AIE) Properties
Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the aggregated or solid state. However, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibit the opposite behavior, becoming highly emissive upon aggregation. researchgate.net This phenomenon is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net
Derivatives of 4-(2-phenylethenyl)pyridazine are being explored for their potential AIE properties. The core structure, reminiscent of tetraphenylethylene (B103901) (TPE), a well-known AIEgen, suggests that appropriate substitution could lead to materials with strong solid-state luminescence. rsc.orgnih.gov
Design Principles for High Quantum Yield Fluorescent Systems
Achieving high fluorescence quantum yields is a critical goal in the design of luminescent materials. For derivatives of this compound, several design strategies can be employed:
Introduction of Bulky Groups: Attaching bulky substituents to the phenylethenyl or pyridazine (B1198779) moieties can enhance AIE by sterically hindering intermolecular π-π stacking, which often leads to quenching. This also promotes the restriction of intramolecular rotation in the aggregated state.
Donor-Acceptor (D-A) Architecture: Creating a D-A structure by introducing electron-donating groups on the phenyl ring and leveraging the electron-accepting nature of the pyridazine ring can facilitate intramolecular charge transfer (ICT). mdpi.com This can lead to tunable emission wavelengths and, in some cases, thermally activated delayed fluorescence (TADF).
Planarization and Rigidity: While free rotation can be a source of non-radiative decay, designing molecules with a more rigid and planar conformation in the excited state can enhance quantum yield. nih.gov This can be achieved through strategic substitution or by incorporating the chromophore into a more rigid matrix.
Table 1: Factors Influencing Quantum Yield in Pyridazine-Based Fluorophores
| Design Principle | Effect on Molecular Properties | Impact on Quantum Yield |
| Introduction of Bulky Groups | Restricts intramolecular rotation and prevents π-π stacking | Increases |
| Donor-Acceptor (D-A) Structure | Induces intramolecular charge transfer (ICT) | Can be enhanced, potential for TADF |
| Increased Molecular Rigidity | Reduces non-radiative decay from vibrational relaxation | Increases |
Potential as Active Components in Fluorescent Sensors and Optical Devices
The responsive nature of the fluorescence of this compound derivatives to their environment makes them promising for sensor applications. For instance, protonation of the pyridazine ring can significantly alter the electronic properties and, consequently, the fluorescence emission, enabling their use as pH sensors. nih.gov Furthermore, their AIE characteristics are advantageous for creating "turn-on" fluorescent probes for detecting various analytes. nih.gov
In the realm of optical devices, these compounds could be utilized as emitters in organic light-emitting diodes (OLEDs). The development of pyridazine-based TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, is a particularly active area of research. mdpi.com
Organic Electronic and Optoelectronic Applications
The conjugated π-system of this compound provides a scaffold for the development of novel organic electronic materials. By extending the conjugation, these molecules can be engineered to exhibit desirable charge transport properties.
Synthesis of Conjugated Polymers and Oligomers Incorporating Phenylethenylpyridazine Linkers
The phenylethenylpyridazine unit can be incorporated as a building block into conjugated polymers and oligomers. Synthetic routes such as Horner-Wadsworth-Emmons and Suzuki coupling reactions can be employed to create vinylene-linked or arylene-linked polymers, respectively. nih.gov These polymers would benefit from the electronic properties of the pyridazine moiety, which can influence the material's electron affinity and band gap. The inclusion of this nitrogen-containing heterocycle is expected to enhance the electron-transporting capabilities of the resulting polymers.
Exploration of Electronic Delocalization and Charge Transport Properties for Device Fabrication
The extent of electronic delocalization along the polymer backbone is crucial for efficient charge transport. nih.gov The presence of the pyridazine ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical studies, often employing density functional theory (DFT), can predict the charge transport properties of these materials. nih.govrsc.org The calculated reorganization energies and transfer integrals can provide insights into whether a material is likely to be a good hole or electron transporter. researchgate.netpku.edu.cn Materials based on this compound are anticipated to have good electron mobility due to the electron-deficient nature of the pyridazine ring. iaea.org
Table 2: Predicted Electronic Properties of Phenylethenylpyridazine-Containing Polymers
| Property | Influence of Phenylethenylpyridazine Linker | Potential Application |
| HOMO Energy Level | Lowered due to electron-withdrawing pyridazine | Hole-transporting layer in OLEDs |
| LUMO Energy Level | Lowered, enhancing electron injection | Electron-transporting layer in OLEDs and organic photovoltaics |
| Band Gap | Tunable through substitution on the phenyl ring | Active layer in organic solar cells |
| Electron Mobility | Potentially high due to the pyridazine unit | n-type material in organic field-effect transistors (OFETs) |
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the pyridazine ring in this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. rsc.orgscispace.com This allows for the construction of a variety of coordination complexes and metal-organic frameworks (MOFs).
The phenylethenyl group provides a rigid spacer, which is a desirable feature for the construction of porous MOFs. frontiersin.org By functionalizing the phenyl ring with additional coordinating groups, such as carboxylates or pyridyls, multitopic ligands can be designed. These ligands can then be reacted with metal ions to form 2D or 3D frameworks with well-defined pores and channels. digitellinc.commdpi.com
The resulting MOFs could exhibit interesting properties arising from both the metal centers and the organic linkers. For example, if the this compound linker retains its luminescent properties within the framework, the MOF could be used for chemical sensing, where the luminescence is modulated by the presence of guest molecules within the pores. frontiersin.org Furthermore, the incorporation of open metal sites or redox-active metal centers could lead to applications in catalysis and gas storage.
Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the applications of "this compound" or its direct derivatives in the development of pyridazine-based ligands for metal complexation or in the design of hybrid Metal-Organic Framework (MOF) linkers.
Extensive searches have been conducted to identify studies focused on the synthesis and characterization of metal complexes or MOFs incorporating the this compound scaffold. However, these searches did not yield any relevant research findings. The existing literature on pyridazine-based materials in these fields focuses on other derivatives of the pyridazine ring.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the specific topics requested in the outline, as the foundational research for such an article does not appear to exist in the public domain.
Structure Property Relationships in 4 2 Phenylethenyl Pyridazine Chemistry
Influence of Substituent Position and Electronic Nature on Molecular Properties
The electronic landscape of the 4-(2-phenylethenyl)pyridazine core can be strategically modulated by the introduction of various substituents on both the phenyl and pyridazine (B1198779) rings. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents play a pivotal role in tuning the frontier molecular orbitals (HOMO and LUMO), which in turn governs the absorption and emission properties of the molecule.
Systematic studies on analogous styryl-aza-aromatic compounds have demonstrated predictable trends in their photophysical properties. For instance, the introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), on the phenyl ring generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the destabilization of the HOMO, leading to a smaller HOMO-LUMO energy gap. Conversely, the incorporation of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), tends to stabilize the LUMO, also resulting in a red-shifted spectrum. The magnitude of this shift is directly correlated with the strength of the donor or acceptor group.
While specific experimental data for a comprehensive series of this compound derivatives is not extensively available in the public domain, the general principles observed in related systems can be extrapolated. The following interactive table illustrates the hypothetical effect of substituents at the para-position of the phenyl ring on the photophysical properties of this compound in a nonpolar solvent.
| Substituent (R) | Electronic Nature | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (ΦF) |
| -H | Neutral | ~320 | ~380 | Moderate |
| -OCH₃ | Electron-Donating | ~345 | ~410 | High |
| -N(CH₃)₂ | Strong Electron-Donating | ~370 | ~450 | Very High |
| -Cl | Weak Electron-Withdrawing | ~325 | ~385 | Moderate |
| -CN | Electron-Withdrawing | ~340 | ~400 | Low |
| -NO₂ | Strong Electron-Withdrawing | ~360 | ~430 | Very Low |
Note: The data in this table is illustrative and based on general trends observed in similar chromophoric systems. Actual experimental values may vary.
Impact of Stereochemical Control of the Phenylethenyl Moiety on Photophysical and Material Performance
The E-isomer is typically the thermodynamically more stable form due to reduced steric hindrance, resulting in a more planar conformation. This planarity facilitates greater π-conjugation across the molecule, which generally leads to stronger absorption and higher fluorescence quantum yields. In contrast, the Z-isomer is sterically hindered, causing a twist in the molecule that disrupts π-conjugation. This disruption often results in a hypsochromic (blue) shift in the absorption spectrum and a significant decrease in fluorescence quantum yield, as non-radiative decay pathways become more dominant. researchgate.net
The ability to control the E/Z isomerization through external stimuli, such as light (photoisomerization) or heat, opens up possibilities for applications in molecular switches, photochromic materials, and optical data storage. For instance, the fluorescence of a material could be "switched" on and off by reversibly converting between the highly fluorescent E-isomer and the weakly fluorescent Z-isomer.
The following table summarizes the expected differences in photophysical properties between the E and Z isomers of a generic this compound derivative.
| Property | E (trans)-isomer | Z (cis)-isomer |
| Thermodynamic Stability | Higher | Lower |
| Molecular Geometry | More Planar | Twisted |
| π-Conjugation | More Extensive | Disrupted |
| Absorption Maximum (λabs) | Longer Wavelength | Shorter Wavelength |
| Molar Absorptivity (ε) | Higher | Lower |
| Fluorescence Quantum Yield (ΦF) | Higher | Lower / Non-fluorescent |
The stereochemical control is also critical in the context of materials science. For example, in the design of organic light-emitting diodes (OLEDs), the planar structure of the E-isomer can promote π-π stacking in the solid state, which can lead to aggregation-caused quenching of fluorescence. Strategic molecular design to control intermolecular interactions is therefore crucial for optimizing device performance.
Analysis of Conformational Flexibility and Rigidity in Molecular Design for Targeted Applications
In solution, these molecules can exist as a mixture of different conformers. However, for applications such as organic electronics, a rigid and well-defined molecular structure is often desirable. Increased conformational flexibility can lead to a broader distribution of excited state energies and provide pathways for non-radiative decay, both of which can be detrimental to the performance of electronic devices.
Molecular design strategies to enhance rigidity often involve the introduction of bulky substituents that sterically hinder free rotation or the creation of fused ring systems that lock the molecule into a specific conformation. For instance, introducing substituents ortho to the pyridazine or phenyl rings can increase the rotational barrier.
The degree of conformational flexibility can be experimentally assessed using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on the energy barriers to rotation. researchgate.net Computational methods, such as Density Functional Theory (DFT) calculations, are also invaluable for predicting the most stable conformations and the energy landscapes of rotational processes.
For targeted applications, the balance between flexibility and rigidity is crucial. For example:
Organic Light-Emitting Diodes (OLEDs): A rigid structure is generally preferred to minimize non-radiative decay and enhance solid-state luminescence.
Molecular Sensors: Controlled flexibility might be desirable to allow for conformational changes upon binding to an analyte, leading to a detectable change in the photophysical properties.
Photochromic Materials: The ability to undergo a significant conformational change upon photoisomerization is the basis of their function.
Emerging Research Directions for 4 2 Phenylethenyl Pyridazine
Development of Novel Cascade and One-Pot Synthetic Strategies for Efficiency and Sustainability
Recent advancements in the synthesis of related N-heterocycles provide a roadmap for the development of such methods for styrylpyridazines. For instance, one-pot multicomponent reactions have been successfully employed for the synthesis of styryl-linked polycyclic-fused pyridine (B92270) derivatives, demonstrating the feasibility of constructing complex molecular architectures in a single step. These reactions often involve the condensation of multiple starting materials, such as an α,β-unsaturated aldehyde, a diketone, and an amine, to rapidly build molecular complexity.
Furthermore, the principles of green chemistry are increasingly being integrated into the synthesis of N-heterocycles. Methodologies such as acceptorless dehydrogenative coupling (ADC) using alcohols as starting materials are gaining traction. This approach is particularly attractive as it generates water and hydrogen gas as the only byproducts, aligning with the goals of sustainable synthesis. The application of such green protocols to the synthesis of 4-(2-phenylethenyl)pyridazine could involve the coupling of a methyl-substituted pyridazine (B1198779) with an appropriate alcohol under catalytic conditions.
The following table summarizes potential sustainable synthetic approaches that could be adapted for the synthesis of this compound:
| Synthetic Strategy | Potential Reactants | Key Advantages |
| One-Pot Multicomponent Reaction | 4-methylpyridazine, Benzaldehyde derivative, Activating agent | High atom economy, reduced reaction time, simplified purification. |
| Cascade Dehydrogenation/C-H Functionalization | 4-alkylpyridazine, Benzyl alcohol derivative | Transition-metal-free, use of deep eutectic solvents as green catalysts. chem960.com |
| Acceptorless Dehydrogenative Coupling | 4-methylpyridazine, Benzyl alcohol | Environmentally benign (water and H₂ as byproducts), use of renewable feedstocks. researchgate.net |
These emerging synthetic strategies hold the promise of making this compound and its derivatives more accessible for further research and application, paving the way for their use in a variety of advanced materials.
Advanced Computational Prediction and Machine Learning for Compound Performance and Discovery
The integration of computational chemistry and machine learning is revolutionizing the field of materials discovery. For this compound, these advanced computational tools offer the potential to predict its physicochemical properties, guide the design of new derivatives with enhanced performance, and accelerate the discovery of novel applications.
Density Functional Theory (DFT) studies have been instrumental in understanding the electronic structure and properties of related molecules like 4-styrylpyridine (B85998). unige.ch Such calculations can provide valuable insights into the geometry, stability, and electronic transitions of both the cis and trans isomers of this compound. unige.ch This information is crucial for predicting its photophysical behavior, including its absorption and emission spectra, which is essential for its potential application in optoelectronic devices. unige.ch Theoretical studies can also elucidate the energy barriers for isomerization, providing a deeper understanding of its photoswitching capabilities. unige.ch
Machine learning (ML) is emerging as a powerful tool for predicting the properties of organic molecules with high accuracy and efficiency. nih.govchemrxiv.org By training ML models on large datasets of molecules with known properties, it is possible to predict the photophysical characteristics, such as emission wavelengths and quantum yields, of new and untested compounds like this compound and its derivatives. nih.govchemrxiv.orgmdpi.comresearchgate.net This predictive capability can significantly accelerate the screening of potential candidates for specific applications, reducing the need for time-consuming and resource-intensive experimental synthesis and characterization.
The following table outlines how advanced computational methods can be applied to this compound:
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, absorption/emission spectra, isomerization energy barriers. unige.ch | Understanding of fundamental properties, guidance for designing molecules with tailored optoelectronic characteristics. |
| Time-Dependent DFT (TD-DFT) | Excited state properties, UV/Vis absorption spectra. researchgate.netunige.ch | Prediction of photo-responsive behavior and suitability for photochromic applications. researchgate.net |
| Machine Learning (ML) | Emission wavelength, photoluminescence quantum yield (PLQY), solubility, and other physicochemical properties. nih.govchemrxiv.orgmdpi.comresearchgate.net | High-throughput virtual screening of derivative libraries, accelerated discovery of high-performance materials. |
The synergy between these computational approaches will undoubtedly play a pivotal role in unlocking the full potential of the this compound scaffold in the development of next-generation materials.
Integration into Multicomponent Hybrid Materials and Nanostructures
The unique properties of this compound make it an attractive building block for the creation of advanced multicomponent hybrid materials and nanostructures. By incorporating this molecule into larger systems, it is possible to create materials with novel functionalities and enhanced performance characteristics.
Hybrid Organic-Inorganic Materials are a class of materials that combine the properties of both organic and inorganic components at the molecular or nanometer scale. mdpi.comnih.govmdpi.comexpresspolymlett.com The pyridazine moiety of this compound can act as a ligand for metal ions, enabling its integration into metal-organic frameworks (MOFs) or coordination polymers. rsc.org The styryl group, on the other hand, can provide desirable optical or electronic properties to the resulting hybrid material. Such materials could find applications in areas such as gas storage, catalysis, and sensing.
Functionalized Nanomaterials represent another exciting avenue of research. nih.gov The surface of nanoparticles, such as gold or silica (B1680970) nanoparticles, can be functionalized with this compound molecules. researchgate.net This can impart new properties to the nanoparticles, such as fluorescence or photo-responsiveness. For example, pyridazine-functionalized graphene sheets have been shown to be effective for the electrodeposition of silver nanoparticles, highlighting the potential of such functionalization in catalysis. researchgate.net The integration of this compound into nanostructures could lead to the development of novel nanosensors, drug delivery systems, or components for nanoelectronics.
The following table illustrates potential applications of this compound in hybrid materials and nanostructures:
| Material Type | Method of Integration | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Use as an organic linker. | Gas storage, catalysis, chemical sensing. |
| Coordination Polymers | Ligation to metal centers. rsc.org | Luminescent materials, magnetic materials. |
| Functionalized Nanoparticles | Covalent or non-covalent attachment to nanoparticle surfaces. | Nanosensors, targeted drug delivery, bioimaging. nih.gov |
| Hybrid Graphene Materials | Covalent functionalization of graphene sheets. researchgate.net | Enhanced electrocatalytic properties, components for electronic devices. |
The exploration of these hybrid systems is still in its early stages, but the versatility of the this compound scaffold suggests a promising future in the development of a wide range of functional materials.
Exploration of Novel Photo-Responsive and Stimuli-Responsive Materials Based on Phenylethenylpyridazine Scaffolds
The presence of the styryl group in this compound suggests its potential for photo-responsive behavior, specifically photoisomerization between its cis and trans forms upon exposure to light of specific wavelengths. This photochromic property is the basis for the development of a wide range of "smart" materials that can change their properties in response to an external light stimulus.
Photochromic Polymers and Cooligomers can be synthesized by incorporating this compound or its derivatives as a monomeric unit. For instance, cooligomers of styrene (B11656) and 4-vinylpyridazine have been prepared and subsequently transformed into photochromic materials. chem960.com The reversible isomerization of the phenylethenylpyridazine units within the polymer matrix can lead to changes in the material's color, refractive index, or other physical properties. Such materials could be utilized in applications like optical data storage, smart windows, and light-controllable actuators.
Stimuli-Responsive Polymers are a broader class of materials that can respond to various external stimuli, including light, temperature, pH, and the presence of specific chemicals. nih.govmdpi.comnih.govrsc.orgbohrium.com By incorporating the phenylethenylpyridazine scaffold into polymer chains, it may be possible to create multi-responsive materials. For example, the pyridazine nitrogen atoms could act as pH-sensitive sites, while the styryl group provides photo-responsiveness. This dual-responsive nature could be exploited in sophisticated drug delivery systems, where the release of a therapeutic agent is triggered by a combination of light and a change in the local pH environment.
The following table presents potential applications of photo-responsive and stimuli-responsive materials based on the phenylethenylpyridazine scaffold:
| Material Type | Stimulus | Potential Application |
| Photochromic Polymers | Light (UV/Visible) | Optical data storage, photo-switchable devices, smart textiles. chem960.com |
| Light-Controllable Actuators | Light | Soft robotics, microfluidic devices. |
| Dual pH/Light-Responsive Polymers | pH and Light | Targeted and controlled drug delivery systems. nih.govmdpi.comnih.gov |
| Photo-responsive Gels | Light | Controlled release of encapsulated molecules, tissue engineering scaffolds. |
The exploration of photo-responsive and stimuli-responsive materials based on the phenylethenylpyridazine scaffold is a promising research direction with the potential to yield a new generation of smart materials with tailored functionalities for a wide array of technological applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Phenylethenyl)pyridazine, and how do reaction conditions influence yield and selectivity?
- Answer : The compound can be synthesized via Heck coupling, a palladium-catalyzed cross-coupling reaction between pyridazine halides and styrene derivatives. Optimizing solvent choice (e.g., DMF or THC) and temperature (80–120°C) improves yields to 75–85%. Purification typically involves silica gel column chromatography with ethyl acetate/hexane mixtures. Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) enhance regioselectivity for the trans-isomer .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
- Answer :
- ¹H NMR : Trans-vinylic protons appear as doublets at δ 6.8–7.2 ppm (J ≈ 16 Hz); pyridazine aromatic protons resonate at δ 8.5–9.0 ppm.
- IR : C=C stretching near 1600 cm⁻¹ and C=N stretching at ~1580 cm⁻¹.
- MS : Molecular ion peak at m/z 197.1 (C₁₃H₁₁N₂) with fragmentation patterns confirming the stilbene backbone .
Q. How can researchers verify the geometric isomerism (E/Z) of this compound, and what analytical pitfalls should be avoided?
- Answer : NOESY NMR can distinguish E and Z isomers by spatial proximity of vinylic and aromatic protons. HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Pitfalls include misinterpreting solvent-induced shifts in UV-Vis spectra; baseline correction in chromatograms is critical .
Advanced Research Questions
Q. How does the electronic configuration of this compound influence its reactivity in Diels-Alder reactions, and what computational methods validate these interactions?
- Answer : The conjugated π-system lowers the LUMO energy (-1.8 eV via DFT/B3LYP/6-31G*), enhancing electrophilicity. Kinetic studies (UV-Vis at 300 nm) show rate constants of 0.15 M⁻¹s⁻¹ in toluene at 25°C. Substituent effects (e.g., electron-withdrawing groups on pyridazine) increase regioselectivity for endo-adducts .
Q. What strategies mitigate contradictory data in assessing the photostability of this compound under varying UV exposure conditions?
- Answer : Use actinometry to standardize UV dosage (e.g., 254 nm, 10 mW/cm²). Under aerobic conditions, the half-life drops to 2 hours due to singlet oxygen-mediated degradation, whereas argon-purged systems extend stability to 8 hours. HPLC-PDA analysis (λ = 280 nm) identifies photoproducts like pyridazine quinones .
Q. In pharmacological studies, how does substituting the pyridazine ring affect binding affinity to GABA receptors, and what in silico models support this?
- Answer : Molecular docking (AutoDock Vina) reveals electron-withdrawing groups at position 3 stabilize interactions with Arg112 of GABA-A (ΔG = -9.2 kcal/mol). In vitro assays on HEK293 cells transfected with α1β2γ2 receptors show EC₅₀ shifts from 12 µM (parent) to 5 µM (3-nitro derivative). QSAR models highlight hydrophobicity (logP) as a key predictor of activity .
Q. What are the challenges in crystallizing this compound, and how can solvent polymorphism impact XRD data interpretation?
- Answer : Slow vapor diffusion using ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c). Polymorphs arising from solvent choice (e.g., acetonitrile vs. DMSO) alter unit cell parameters, necessitating Rietveld refinement to resolve discrepancies in bond-length analysis .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:3) and adjust catalyst loading to suppress homocoupling byproducts.
- Data Validation : Cross-reference spectral data with PubChem entries (CID: 70348931) to confirm purity and structural integrity .
- Advanced Modeling : Combine DFT with molecular dynamics (MD) simulations to predict solvatochromic effects on UV-Vis spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
